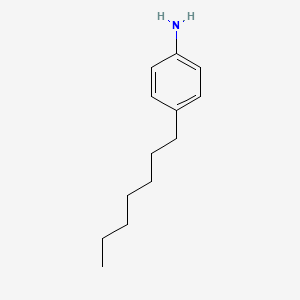

4-Heptylaniline

Übersicht

Beschreibung

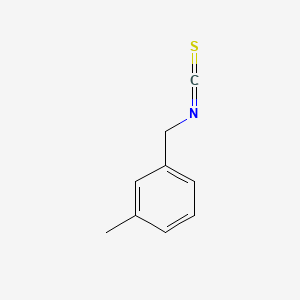

4-Heptylaniline is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurological Disorder Treatment

4-Aminopyridine (4-AP), a compound related to 4-Heptylaniline, has been studied for its effects in neurological disorders like multiple sclerosis (MS). It enhances impulse conduction in demyelinated lesions, leading to improved walking speed and muscle strength in MS patients. This application is based on 4-AP's ability to facilitate conduction in axons affected by demyelination, showing potential for symptomatic treatment in MS and possibly other neurological conditions (Jensen, Ravnborg, Dalgas, & Stenager, 2014).

Potential in Cancer Therapy

Quinoline derivatives, structurally related to this compound, have shown promise in cancer therapy. For example, a study on 8-methly-4-(3-diethylamino-propylamino) pyrimido thieno quinoline (MDPTQ) revealed its effectiveness against leukemia cell lines. It induces apoptosis through mechanisms like fall in mitochondrial membrane potential and increased reactive oxygen species (ROS), suggesting its potential as a future candidate for leukemia treatment (Shenoy, Vasania, Gopal, & Mehta, 2007).

Antibacterial Properties

N-Benzylanilines, a class of compounds including this compound, have been identified as effective against Gram-positive bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). They show potential in inhibiting and eradicating biofilm formation, suggesting their utility in anti-staphylococcal drug development (Zhang et al., 2019).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-Heptylaniline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to various biochemical effects .

Cellular Effects

This compound has been shown to influence various cellular processes and functions. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as protein kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of cytochrome P450 enzymes, leading to the inhibition of their catalytic activity. This inhibition can result in the accumulation of substrates and the formation of reactive intermediates. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways, gene expression, and cellular metabolism. High doses of this compound have been associated with toxic effects, such as oxidative stress, apoptosis, and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo oxidation, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect metabolic flux and metabolite levels, potentially leading to various biochemical effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The transport and distribution of this compound can influence its localization and accumulation, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with various biomolecules and exert its biochemical effects. The localization of this compound can impact its activity and function, leading to various cellular responses .

Eigenschaften

IUPAC Name |

4-heptylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEWZYZRLNNWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190970 | |

| Record name | p-Heptylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37529-27-4 | |

| Record name | p-Heptylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Heptylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Heptylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-heptylaniline in liquid crystal research?

A1: this compound is not studied in isolation but serves as a building block for various liquid crystal compounds. In particular, derivatives like 4-pentyloxybenzylidene-4'-heptylaniline (5O.7) are extensively investigated for their liquid crystalline behavior. [, , , , , , ] These compounds exhibit a rich polymorphism, transitioning through different smectic phases (A, B, C, G) before reaching the nematic and isotropic states. [, , , , , ] Understanding these phase transitions and the molecular dynamics within each phase is crucial for developing new liquid crystal materials.

Q2: How does the structure of this compound derivatives influence their liquid crystalline properties?

A2: The molecular structure of this compound derivatives plays a significant role in their liquid crystalline behavior. Studies on 5O.7 using deuterium NMR revealed that the internal rotation of the aniline ring, the overall molecular reorientation, and the presence of flexible chains all contribute to the type and stability of the liquid crystalline phases formed. [, , ] For example, the long alkyl chain (heptyl) contributes to the molecule's overall anisotropy and influences its packing within different smectic layers. [, ] Modifications to the core structure or the length of the alkyl chains can lead to changes in the phase transition temperatures and the types of phases observed. [, ]

Q3: What techniques are used to study the molecular dynamics of this compound-based liquid crystals?

A3: Several techniques are employed to probe the molecular dynamics of these liquid crystals. Deuterium NMR spectroscopy, particularly relaxation measurements, is invaluable for studying molecular reorientation, internal rotations (like those of the aniline ring in 5O.7), and director fluctuations within different phases. [, , ] Additionally, optical polarization microscopy (OPM) is used to visually observe the different liquid crystalline textures and transitions. [] X-ray diffraction can provide information about molecular packing within the various phases. []

Q4: What are the limitations of using this compound-based liquid crystals?

A5: One limitation of this compound-based liquid crystals, like many other liquid crystals, is their sensitivity to temperature. The existence and stability of different phases are highly dependent on temperature, which can restrict their application range. [, , ] Additionally, their synthesis and purification can be complex, and large-scale production can be challenging. Further research is needed to optimize their synthesis and discover derivatives with improved properties for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)

![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)